Cas no 459836-30-7 (PEAQX sodium)

PEAQX sodium 化学的及び物理的性質
名前と識別子
-
- NVP-AAM077
- PEAQX sodium
- sodium ((((S)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxidoquinoxalin-5-yl)methyl)phosphonate hydrate .
- Peaqx tetrasodium xhydrate
- PEAQX tetrasodium hydrate, >=98% (HPLC)
- tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate
- tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate.
-
- MDL: MFCD16628139
- インチ: 1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1
- InChIKey: SMGAGBKXHAHCGQ-VSYRWHDMSA-J
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])[C@]([H])(C([H])([H])[H])N([H])C([H])(C1C([H])=C([H])C([H])=C2C=1N=C(C(=N2)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].O([H])[H]
計算された属性
- せいみつぶんしりょう: 558.94726 g/mol
- どういたいしつりょう: 558.94726 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 533
- 共有結合ユニット数: 6
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 560.2
- トポロジー分子極性表面積: 148
じっけんとくせい
- 密度みつど: 1.639±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.4E-3 g/L) (25 ºC),
PEAQX sodium セキュリティ情報
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
PEAQX sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | JTA83630-25 mg |
PEAQX tetrasodium hydrate |
459836-30-7 | 25mg |
$710.25 | 2023-01-04 | ||
DC Chemicals | DC7576-1 g |
NVP-AAM077 |
459836-30-7 | >98% | 1g |
$2800.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4171-10 mg |
PEAQX |
459836-30-7 | 98.00% | 10mg |
¥1867.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4171-2 mg |
PEAQX |
459836-30-7 | 98.00% | 2mg |
¥615.00 | 2022-04-26 | |
eNovation Chemicals LLC | D593032-25mg |
NVP-AAM077 |
459836-30-7 | 98% | 25mg |
$285 | 2024-05-24 | |
eNovation Chemicals LLC | D593032-50mg |
NVP-AAM077 |
459836-30-7 | 98% | 50mg |
$432 | 2024-05-24 | |
Biosynth | JTA83630-50 mg |
PEAQX tetrasodium hydrate |
459836-30-7 | 50mg |
$1,136.50 | 2023-01-04 | ||
Biosynth | JTA83630-100 mg |
PEAQX tetrasodium hydrate |
459836-30-7 | 100MG |
$1,818.00 | 2023-01-04 | ||
DC Chemicals | DC7576-250mg |
NVP-AAM077 |
459836-30-7 | >98% | 250mg |
$1500.0 | 2023-09-15 | |
1PlusChem | 1P003D6V-250mg |
[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate |
459836-30-7 | 95% | 250mg |
$1394.00 | 2024-05-02 |
PEAQX sodiumに関する追加情報
Comprehensive Overview of PEAQX Sodium (CAS No. 459836-30-7): Properties, Applications, and Research Insights
PEAQX sodium (CAS No. 459836-30-7) is a specialized chemical compound gaining attention in pharmaceutical and biochemical research due to its unique molecular structure and potential therapeutic applications. As a sodium salt derivative, it exhibits enhanced solubility and bioavailability, making it a subject of interest for drug development and targeted therapy studies. Researchers are particularly intrigued by its potential role in modulating cellular pathways, which aligns with current trends in precision medicine and personalized healthcare.
The compound's chemical name, PEAQX sodium, reflects its structural characteristics, where "PEAQX" denotes the core pharmacophore. Its CAS registry number (459836-30-7) serves as a unique identifier in global chemical databases, facilitating research collaboration and intellectual property management. Recent literature highlights its stability under physiological conditions, a critical factor for drug formulation and in vivo studies, addressing common queries about compound stability in biomedical applications.
In the context of current drug discovery trends, PEAQX sodium is being investigated for its potential as a small-molecule modulator. This aligns with the growing demand for novel therapeutic agents that can address complex diseases while minimizing side effects. The compound's mechanism of action is particularly relevant to researchers exploring signal transduction inhibition, a hot topic in cancer research and immunotherapy development.
From a technical perspective, PEAQX sodium demonstrates favorable physicochemical properties, including water solubility and thermal stability, which are frequently searched parameters by formulation scientists. These characteristics make it suitable for various drug delivery systems, answering common industry questions about compound formulation challenges. Its molecular weight and purity standards (>98% by HPLC) meet the stringent requirements of preclinical studies and regulatory submissions.
The synthesis of PEAQX sodium involves multi-step organic reactions with careful control of reaction conditions to ensure high yield and purity. This process has been optimized to address the pharmaceutical industry's need for scalable synthesis methods, a frequent concern in process chemistry discussions. Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and HPLC analysis, techniques commonly searched by quality control professionals.
In biological evaluations, PEAQX sodium has shown promising activity in enzyme inhibition assays, particularly against kinases involved in cell proliferation pathways. These findings respond to the growing interest in kinase inhibitors as targeted therapies. Researchers are also exploring its potential in combination therapies, a trending approach in oncology research to overcome drug resistance.
The safety profile of PEAQX sodium is currently under investigation through standard toxicology studies, addressing the crucial question of compound safety in drug development pipelines. Preliminary data suggest favorable pharmacokinetic properties, including reasonable metabolic stability and tissue distribution, key parameters searched by ADME researchers.
From a commercial perspective, PEAQX sodium is available as a research-grade chemical for academic and industrial laboratories. Its growing importance is reflected in patent filings and scientific publications, making it a compound to watch in pharmaceutical innovation. The compound's unique identifier (459836-30-7) facilitates accurate literature searches and intellectual property tracking.
Future research directions for PEAQX sodium may explore its potential in neurodegenerative diseases and inflammatory disorders, areas of high unmet medical need. The compound's versatility makes it a valuable tool for mechanistic studies and target validation, addressing fundamental questions in molecular pharmacology.
In conclusion, PEAQX sodium (CAS No. 459836-30-7) represents an exciting area of research at the intersection of medicinal chemistry and drug development. Its unique properties and potential applications position it as a compound of significant interest in the evolving landscape of therapeutic innovation and biomedical research.
459836-30-7 (PEAQX sodium) 関連製品
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)
- 2104670-28-0(1-(1-Chlorocyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one)
- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)
- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)
- 1022112-32-8(Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)
- 54397-84-1(12(S)-HHTrE)
- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)
- 1261817-87-1(3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine)
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
